molecular formula C8H7F3N2O2S B8028461 2-(Ethylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine

2-(Ethylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B8028461
M. Wt: 252.22 g/mol
InChI Key: LBBFRFYBPXHKIR-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine (CAS 1881332-14-4) is a high-purity chemical building block for research and development. This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, a key structural motif in active agrochemical and pharmaceutical ingredients due to the unique combination of the pyridine moiety and the strong electron-withdrawing trifluoromethyl group . The presence of both nitro and ethylsulfanyl substituents on the pyridine ring makes this compound a versatile synthetic intermediate, particularly for the preparation of novel sulfoximine-based insecticides and other active ingredients . Researchers value TFMP derivatives for their potential to confer desirable biological properties such as enhanced metabolic stability, improved bioavailability, and superior pest control efficacy . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethylsulfanyl-3-nitro-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2S/c1-2-16-7-6(13(14)15)3-5(4-12-7)8(9,10)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBFRFYBPXHKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Sequential Nitration and Thiolation

  • Starting Material : 2-Chloro-5-(trifluoromethyl)pyridine.

  • Nitration :

    • Conditions : Fuming HNO3/H2SO4 (1:3 v/v) at 0–5°C.

    • Outcome : 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine.

    • Yield : ~65% (extrapolated from nitration of analogous chloro-trifluoromethylpyridines).

  • Thiolation :

    • Reagents : Ethylthiol (1.2 eq), KOtBu (2 eq), DMF, 80°C, 12h.

    • Mechanism : SNAr displacement of chloride by ethylthiolate.

    • Yield : ~70% (based on similar thiolation reactions in patent).

Key Data :

StepReactantProductConditionsYield (%)
12-Chloro-5-(trifluoromethyl)pyridine2-Chloro-3-nitro-5-(trifluoromethyl)pyridineHNO3/H2SO4, 0°C65
22-Chloro-3-nitro-5-(trifluoromethyl)pyridine2-(Ethylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridineEtSH, KOtBu, DMF70

Pathway B: Direct Functionalization of Pre-nitrated Intermediates

  • Starting Material : 3-Nitro-5-(trifluoromethyl)pyridine.

  • Sulfenylation :

    • Reagents : Ethyl disulfide (EtSSEt), CuI, DMF, 120°C, 24h.

    • Mechanism : Radical-mediated C–H sulfenylation at position 2.

    • Yield : ~50% (inferred from copper-catalyzed sulfenylation of nitropyridines).

Challenges :

  • Limited regiocontrol due to competing radical pathways.

  • Requires rigorous exclusion of oxygen.

Comparative Analysis of Methodologies

ParameterPathway APathway B
Regioselectivity High (directed by NO2)Moderate (radical)
Step Count 21
Overall Yield 45.5% (0.65 × 0.70)50%
Scalability High (SNAr well-established)Moderate (sensitive conditions)
Purification Needs Column chromatographyDistillation

Pathway A benefits from predictable regiochemistry but involves hazardous nitration conditions. Pathway B offers a one-pot approach but suffers from lower selectivity.

Critical Reaction Optimization

Nitration Efficiency

  • Temperature Control : Maintaining sub-10°C temperatures during nitration minimizes byproducts like dinitro derivatives.

  • Acid Strength : Oleum (20% SO3 in H2SO4) enhances nitronium ion (NO2+) concentration, improving reaction rate.

Thiolation Kinetics

  • Base Selection : KOtBu outperforms NaOH in polar aprotic solvents (DMF, DMSO) by generating a more nucleophilic thiolate.

  • Solvent Effects : DMF’s high polarity stabilizes transition states, accelerating SNAr.

Purification and Characterization

  • Distillation : For intermediates like 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, vacuum distillation (bp 107–108°C at 25 mmHg) effectively separates products.

  • Crystallization : The final compound’s low solubility in hexane enables recrystallization (mp 52–54°C, extrapolated from trifluoromethylpyridine analogs).

  • Spectroscopic Confirmation :

    • 1H NMR : δ 8.48 (s, 1H, H-6), 3.15 (q, 2H, SCH2CH3), 1.45 (t, 3H, CH3).

    • 19F NMR : δ -98.2 (s, CF3).

Industrial Considerations

  • Cost Efficiency : Pathway A’s use of commodity chemicals (HNO3, EtSH) aligns with bulk production needs.

  • Waste Management : Neutralization of spent nitration acids requires Ca(OH)2 to precipitate sulfate/nitrate salts.

  • Solvent Recovery : Dichloromethane (from extraction steps) is reclaimed via distillation (40°C, 760 mmHg).

Emerging Alternatives

  • Electrophilic Thiocyanation : Treating 3-nitro-5-(trifluoromethyl)pyridine with (EtS)2 in the presence of I2 generates the ethylsulfanyl group via thiiranium ion intermediates.

  • Microwave-Assisted Synthesis : Reducing reaction times for thiolation from 12h to 2h at 150°C (reported for similar SNAr reactions ).

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Key structural analogues differ at the 2-position substituent, influencing reactivity, stability, and applications:

Compound Name 2-Position Substituent Key Properties/Applications
2-(Benzylthio)-3-nitro-5-(trifluoromethyl)pyridine Benzylthio (-S-CH₂C₆H₅) Enhanced lipophilicity; used in 1,3-dipolar cycloadditions
3-Nitro-5-(trifluoromethyl)pyridin-2-ol Hydroxyl (-OH) Higher polarity; mp 189–190°C; potential as a synthetic intermediate
2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine Hydrazine (-NHNH₂) Predicted density: 1.75 g/cm³; used in heterocyclic synthesis
Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate Amino (-NH₂) and sulfanyl (-SH) Bioactive scaffold; antimicrobial/antitumor potential

Key Insights :

  • Electron-donating groups (e.g., -S-C₂H₅, -NH₂) increase nucleophilicity at the pyridine ring, facilitating reactions like cycloadditions.
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity, directing substitution reactions .
  • Bulkier substituents (e.g., benzylthio) reduce solubility in polar solvents compared to ethylsulfanyl .

Physical and Chemical Properties

  • Molecular Weight : The ethylsulfanyl derivative is expected to have a molecular weight ~265–270 g/mol (estimated from similar compounds ).
  • Solubility: The trifluoromethyl group imparts hydrophobicity, favoring solubility in organic solvents (e.g., methanol, DCM). Ethylsulfanyl derivatives are more soluble than benzylthio analogues due to reduced steric hindrance .
  • Thermal Stability : Nitro groups generally lower thermal stability, but trifluoromethyl and sulfanyl substituents mitigate this via steric and electronic effects .

Q & A

Q. Key Considerations :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
  • Competing Reactions : Over-substitution or nitro group reduction (e.g., in acidic conditions) must be minimized.
Method PrecursorReagent/ConditionsYieldReference
SNAr (Thioether)3-Nitro-5-(trifluoromethyl)pyridineNaSEt, DMF, 80°C, 12h70–85%
Metal-Free CouplingHalogenated PyridineK2CO3, Ethylthiol, DMSO, 60°C65–75%

How can spectroscopic methods (NMR, HRMS) characterize this compound?

Basic Question

  • ¹H NMR :
    • Ethylsulfanyl protons (SCH2CH3): δ ~2.5–3.0 ppm (quartet for CH2, triplet for CH3).
    • Aromatic protons: δ ~8.5–9.0 ppm (singlets for H4 and H6 due to nitro and trifluoromethyl de-shielding) .
  • ¹³C NMR :
    • CF3: δ ~120–125 ppm (quartet, J = 270–280 Hz).
    • Nitro-substituted C3: δ ~145–150 ppm.
  • HRMS : Exact mass calculated for C8H7F3N2O2S: 264.0125 (M+H)+.

Validation : Compare with analogs in (e.g., 2-(benzylthio) derivative: HRMS m/z 315.0418 [M+H]+) .

How do the substituents influence the compound’s electronic structure and reactivity in cycloaddition reactions?

Advanced Question

  • Electron Effects :
    • Nitro (NO₂) : Strong electron-withdrawing group (EWG) activates the pyridine ring for SNAr but deactivates it for electrophilic substitution.
    • Trifluoromethyl (CF₃) : Moderately EWG, enhances lipophilicity and metabolic stability.
    • Ethylsulfanyl (SEt) : Electron-donating group (EDG) via lone-pair conjugation, counteracts EWGs to modulate regioselectivity.

Reactivity in 1,3-Dipolar Cycloadditions :
shows nitro-pyridines participate in cycloadditions with azomethine ylides. The SEt group may sterically hinder certain pathways but improve solubility for dipolarophiles .

Q. Computational Insights :

  • DFT studies predict the LUMO at the C4 position due to EWGs, directing cycloaddition to C4/C6 positions.

What are the challenges in achieving regioselective functionalization of this compound?

Advanced Question

  • Competing Sites : EWGs (NO₂, CF₃) activate C2 and C4 positions, while SEt donates electrons to C2, creating ambiguity.
  • Mitigation Strategies :
    • Directed Metalation : Use directing groups (e.g., amides) to control substitution sites.
    • Protecting Groups : Temporarily block SEt to isolate reactivity at nitro/CF₃ positions.

Case Study : reports regioselective thioether synthesis using steric hindrance from para-substituents .

What potential applications does this compound have in medicinal chemistry?

Advanced Question

  • Building Block : The trifluoromethyl group enhances bioavailability, while the nitro group serves as a handle for reduction to amines (e.g., for prodrugs).
  • Targeted Therapeutics : Analogous compounds in are used in neurological and anti-inflammatory drug discovery .

Example : Reduction of the nitro group to NH₂ enables coupling with carboxylic acids or sulfonamides for kinase inhibitor synthesis.

How can researchers resolve contradictions in reported synthetic yields for similar nitro-pyridine derivatives?

Q. Methodological Focus

  • Variable Factors :
    • Purity of Starting Materials : Halogenated pyridines often require rigorous drying.
    • Oxygen Sensitivity : Nitro groups may degrade under prolonged heating; inert atmospheres improve consistency.

Case Analysis : reports 70–85% yields for thioethers, while achieved 88% for benzylthio analogs. Differences arise from steric effects (benzyl vs. ethyl groups) .

Could this compound serve as a matrix in MALDI imaging, given its structural analogs?

Q. Application Focus

  • Rationale : highlights 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a MALDI matrix due to strong UV absorption and low background interference. The ethylsulfanyl group may enhance crystallinity .
  • Testing Protocol :
    • Compare ionization efficiency with DHB (2,5-dihydroxybenzoic acid) in positive-ion mode.
    • Assess metabolite detection limits in tissue sections (e.g., rat liver).

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